N4-Acetyl-2'-deoxycytidine N4-Acetyl-2'-deoxycytidine N(4)-acetyl-2'-deoxycytidine is 2'-deoxyytidine in which one of the exocyclic amino hydrogens is substituted by an acetyl group. It is a secondary carboxamide and a pyrimidine 2'-deoxyribonucleoside.
Brand Name: Vulcanchem
CAS No.: 32909-05-0
VCID: VC21189250
InChI: InChI=1S/C11H15N3O5/c1-6(16)12-9-2-3-14(11(18)13-9)10-4-7(17)8(5-15)19-10/h2-3,7-8,10,15,17H,4-5H2,1H3,(H,12,13,16,18)/t7-,8+,10+/m0/s1
SMILES: CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O
Molecular Formula: C11H15N3O5
Molecular Weight: 269.25 g/mol

N4-Acetyl-2'-deoxycytidine

CAS No.: 32909-05-0

Cat. No.: VC21189250

Molecular Formula: C11H15N3O5

Molecular Weight: 269.25 g/mol

* For research use only. Not for human or veterinary use.

N4-Acetyl-2'-deoxycytidine - 32909-05-0

Specification

CAS No. 32909-05-0
Molecular Formula C11H15N3O5
Molecular Weight 269.25 g/mol
IUPAC Name N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Standard InChI InChI=1S/C11H15N3O5/c1-6(16)12-9-2-3-14(11(18)13-9)10-4-7(17)8(5-15)19-10/h2-3,7-8,10,15,17H,4-5H2,1H3,(H,12,13,16,18)/t7-,8+,10+/m0/s1
Standard InChI Key RWYFZABPLDFELM-QXFUBDJGSA-N
Isomeric SMILES CC(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)O
SMILES CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O
Canonical SMILES CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O

Introduction

Structural and Chemical Characteristics

Molecular Structure

N4-Acetyl-2'-deoxycytidine consists of a pyrimidine base (cytosine) with an N4-acetyl substitution, linked to a 2'-deoxyribose sugar via a glycosidic bond. The molecule has the molecular formula C₁₁H₁₅N₃O₅, a molecular weight of 269.25 g/mol, and the following identifiers:

IdentifierValue
PubChem CID11346228
SMILESCC(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)O
InChIKeyRWYFZABPLDFELM-QXFUBDJGSA-N
IUPAC NameN-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide

The acetyl group at N4 modifies the base’s hydrogen-bonding capacity, potentially influencing DNA hybridization and enzyme interactions .

Derivatives and Synthetic Modifications

A notable derivative is DMT-N4-Acetyl-2'-deoxycytidine (CID 11146222), which includes a 5'-O-dimethoxytrityl (DMT) protecting group. This modification enables controlled deprotection during solid-phase oligonucleotide synthesis, facilitating the incorporation of N4-Ac-2'-dC into synthetic DNA strands .

Key Applications in Research and Biotechnology

Antiviral and Anticancer Research

N4-Ac-2'-dC is investigated for its potential to inhibit viral replication and enhance cancer therapies:

ApplicationMechanism/Key FindingsReferences
Antiviral TherapyInhibits viral DNA polymerases (e.g., HIV reverse transcriptase), disrupting replication.
Cancer TreatmentModulates DNA methylation patterns, potentially sensitizing cancer cells to chemotherapy.

DNA Synthesis and Enzymatic Incorporation

N4-Ac-2'-dC serves as a substrate for DNA polymerases, enabling the synthesis of modified DNA:

EnzymeActivityOutcomeReferences
Taq PolymeraseEfficiently incorporates N4-Ac-2'-dC into DNA strands.Forms CAcyl- G base pairs.
Phi29 PolymeraseProne to misincorporation, forming CAcyl- A pairs.Limits fidelity in proofreading.
Terminal TransferaseIncorporates hundreds of N4-Ac-2'-dC nucleotides into DNA.Enables large-scale DNA modification.

Epigenetic Studies

The acetyl group at N4 alters DNA methylation dynamics, influencing gene expression:

EffectMechanismImplicationsReferences
Methylation ModulationDisrupts or mimics natural 5-methylcytosine patterns, affecting transcription.Useful in studying epigenetic regulation.

Biotechnological Tools

N4-Ac-2'-dC is integral to synthetic biology and diagnostic development:

Use CaseDescriptionReferences
DNA ProbesUsed in modified oligonucleotides for targeted binding or labeling.
Aptamer SelectionFacilitates the isolation of DNA aptamers with enhanced binding specificity.

Synthesis and Functionalization

Chemical Synthesis

N4-Ac-2'-dC is synthesized via acetylation of 2'-deoxycytidine. The reaction typically involves:

  • Protection: The 5'-OH group is protected (e.g., with DMT) to prevent side reactions.

  • Acetylation: The N4 amino group is acetylated using acetic anhydride or acetyl chloride.

  • Deprotection: DMT groups are removed under acidic conditions (e.g., trichloroacetic acid) .

Solid-Phase Oligonucleotide Synthesis

The DMT-protected derivative is used in automated synthesizers to incorporate N4-Ac-2'-dC into oligonucleotides. This process ensures precise placement of modified nucleotides for applications in gene editing or diagnostics .

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